molecular formula C15H19NOS B2407802 N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide CAS No. 2097919-83-8

N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide

Cat. No.: B2407802
CAS No.: 2097919-83-8
M. Wt: 261.38
InChI Key: QKQFLTNIWDORLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide is an organic compound characterized by a cyclohexyl ring with a methylidene group, a benzamide moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide: shares similarities with other benzamide derivatives and compounds containing cyclohexyl and methylsulfanyl groups.

Uniqueness

  • The unique combination of a cyclohexyl ring with a methylidene group, a benzamide moiety, and a methylsulfanyl group distinguishes this compound from other compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-10,13H,1,3-4,7-8H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQFLTNIWDORLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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